AF 430 Hydrazide: A Technical Guide for Bioconjugation and Glycoprotein Analysis
AF 430 Hydrazide: A Technical Guide for Bioconjugation and Glycoprotein Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 430 hydrazide is a specialized fluorescent probe designed for the covalent labeling of biomolecules containing carbonyl groups (aldehydes and ketones). As a derivative of the yellow fluorescent dye AF 430, it offers excellent photostability and its fluorescence is insensitive to pH variations over a wide range.[1][2] This makes it a valuable tool for a variety of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.[2] The hydrazide functional group enables its specific reaction with aldehydes and ketones to form stable hydrazone linkages, a reaction particularly useful for the labeling of glycoproteins following periodate (B1199274) oxidation of their carbohydrate moieties.[1][3]
Core Properties and Specifications
AF 430 hydrazide is characterized by its distinct spectral properties and chemical reactivity. It is a coumarin-based dye, which contributes to its high photostability and large Stokes shift.[2] The presence of a sulfo group enhances its hydrophilicity, making it suitable for use in aqueous environments with sensitive biomolecules like proteins.[2]
Quantitative Data Summary
| Property | Value | Reference |
| Excitation Maximum (λex) | 425 - 430 nm | [1][4][5] |
| Emission Maximum (λem) | 542 nm | [1][4][5] |
| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [1][6] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [1][6] |
| Stokes Shift | 112 nm | [2] |
| Molecular Weight | 517.52 g/mol | [1][4] |
| Molecular Formula | C₂₂H₂₆F₃N₃O₆S | [1][4] |
| pH Range | Stable fluorescence from pH 4 to 10 | [1][2] |
| Solubility | Good in water, DMF, and DMSO | [1] |
Reaction Mechanism: Hydrazone Formation
The primary application of AF 430 hydrazide in bioconjugation relies on the reaction between the hydrazide group (-NHNH₂) and a carbonyl group (aldehyde or ketone) to form a stable hydrazone bond (-C=N-NH-). This reaction is particularly effective for labeling glycoproteins, as the vicinal diols in their sugar residues can be gently oxidized with sodium periodate to generate reactive aldehyde groups.
Experimental Protocols
The following are detailed methodologies for key experiments involving AF 430 hydrazide.
Protocol 1: Labeling of Glycoproteins
This protocol describes the general procedure for labeling glycoproteins with AF 430 hydrazide through periodate oxidation.
Materials:
-
Glycoprotein of interest
-
AF 430 hydrazide
-
Sodium periodate (NaIO₄)
-
0.1 M Sodium acetate (B1210297) buffer, pH 5.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis equipment
-
Reaction tubes
Procedure:
-
Preparation of Glycoprotein: Dissolve the glycoprotein in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 5 mg/mL.[3]
-
Periodate Oxidation:
-
Prepare a 20 mM solution of sodium periodate in 0.1 M sodium acetate buffer (pH 5.5). This solution should be prepared fresh.[3]
-
Add an equal volume of the 20 mM sodium periodate solution to the glycoprotein solution (e.g., 1 mL of periodate solution to 1 mL of protein solution).[3]
-
Mix and incubate for 5 minutes at room temperature in the dark.[3]
-
-
Removal of Excess Periodate: Immediately after incubation, remove the excess sodium periodate by desalting or dialysis against 0.1 M sodium acetate buffer (pH 5.5).[3]
-
Preparation of AF 430 Hydrazide Solution: Prepare a 50 mM stock solution of AF 430 hydrazide in DMSO.[3]
-
Conjugation Reaction:
-
Purification of the Labeled Glycoprotein: Remove the unreacted AF 430 hydrazide by gel filtration or dialysis.[3]
-
Storage: Store the purified, labeled glycoprotein at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.
Protocol 2: Cell Surface Glycoprotein Profiling
This workflow outlines the key steps for identifying cell surface glycoproteins using hydrazide chemistry, often followed by mass spectrometry.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), pH 6.5
-
Sodium periodate (NaIO₄)
-
Quenching solution (e.g., sodium sulfite)
-
Lysis buffer
-
Hydrazide-functionalized beads or AF 430 hydrazide
-
Protease (e.g., trypsin)
-
PNGase F
Applications in Research and Drug Development
The unique properties of AF 430 hydrazide make it a versatile tool for various research applications:
-
Glycoprotein Identification and Characterization: It enables the selective labeling and subsequent identification of glycoproteins from complex biological samples.[7][8]
-
Cell Surface Profiling: Researchers can use AF 430 hydrazide to study the landscape of cell surface glycoproteins, which is crucial for understanding cell-cell interactions, signaling, and as potential biomarkers for diseases.[7]
-
Fluorescence Microscopy and Flow Cytometry: The bright and stable fluorescence of AF 430 allows for the visualization and quantification of labeled glycoproteins in cells and tissues.[2]
-
Drug Delivery Systems: The hydrazone linkage is reversible under mildly acidic conditions, which can be exploited for the controlled release of drugs from hydrazide-modified carriers.
Storage and Handling
For optimal performance and stability, AF 430 hydrazide should be stored at -20°C in the dark and protected from moisture.[1] It is recommended to desiccate the product.[1] Under these conditions, it is stable for up to 24 months.[1] For transportation, it can be kept at room temperature for up to three weeks.[1]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AF 430 hydrazide | Bioproducts Magazine [bioprodmag.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
